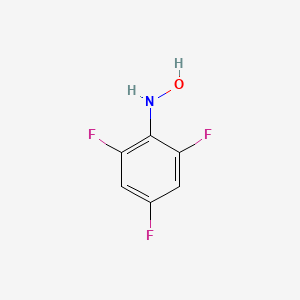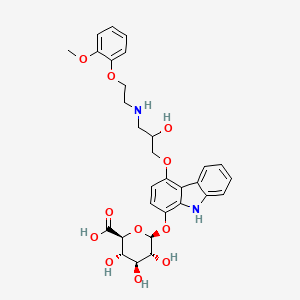
1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide is a biochemical compound with the molecular formula C30H34N2O11 and a molecular weight of 598.6 . It is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . This compound is specifically used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of 1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide involves the conjugation of carvedilol with glucuronic acid. This process is a part of the metabolism of carvedilol in the body, where it undergoes glucuronidation to form the glucuronide derivative . The synthetic route typically involves the use of enzymes such as UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid to the hydroxyl group of carvedilol
Chemical Reactions Analysis
1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide involves its role as a metabolite of carvedilol. Carvedilol itself works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure . The glucuronide derivative is formed through the action of UDP-glucuronosyltransferases, which conjugate glucuronic acid to the hydroxyl group of carvedilol . This process aids in the excretion of the drug from the body.
Comparison with Similar Compounds
1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide can be compared with other glucuronide derivatives of carvedilol, such as:
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide: Another glucuronide derivative with similar properties but different hydroxylation position.
Carvedilol Beta-D-Glucuronide: A mixture of diastereomers with similar metabolic pathways.
The uniqueness of this compound lies in its specific hydroxylation and glucuronidation pattern, which affects its pharmacokinetic properties and interactions with biological molecules .
Properties
Molecular Formula |
C30H34N2O11 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1 |
InChI Key |
OVZIZPFHZAJOCG-PADXFKBFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


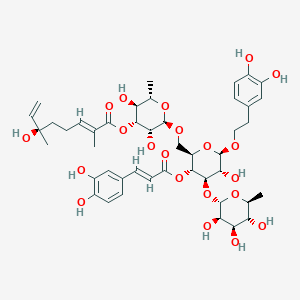

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
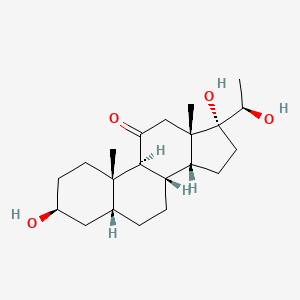
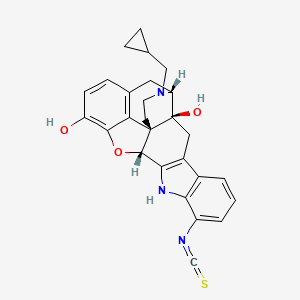
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
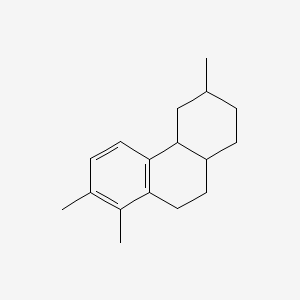

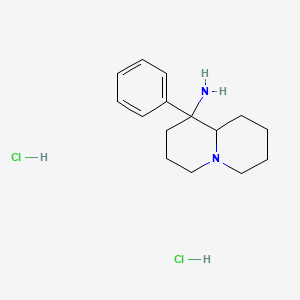
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
